N-Chlorotaurine: A Technical Guide to its Discovery, History, and Core Scientific Principles
N-Chlorotaurine: A Technical Guide to its Discovery, History, and Core Scientific Principles
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: N-Chlorotaurine (NCT) is an endogenous N-chloroamino acid, representing a long-lived oxidant produced by human leukocytes. It plays a important role in the innate immune system's defense against pathogens and in the modulation of the inflammatory response. Since its identification, NCT has garnered significant interest as a potential therapeutic agent due to its broad-spectrum antimicrobial activity and high tolerability. This technical guide provides an in-depth exploration of the discovery, history, experimental methodologies, and mechanisms of action of NCT, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Timeline
The journey to understanding N-Chlorotaurine is rooted in early investigations into the antimicrobial properties of chlorine-containing compounds.
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World War I Era: Initial extended studies on active chlorine compounds, such as chloramine (B81541) T and hypochlorous acid, were conducted to understand their activity both in vitro and in vivo.
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1930: A significant precursor to the discovery of N-chloroamino acids' antimicrobial action was the description of the killing of Bacillus anthracis spores by the dichlorinated form of N-chloroglycine.[1]
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1971: The first explicit mention of N-Chlorotaurine, initially referred to as 'taurine chloramine', was made by researchers in Poland.[1] They discovered the chlorination of amino acids by the myeloperoxidase system, a key enzymatic process in neutrophils.[1]
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1987: The first systematic report on the killing activity of NCT was published, demonstrating its efficacy against the larvae of the helminth Schistosoma mansoni.[1]
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1989: A pivotal development in NCT research was the successful synthesis and availability of its pure sodium salt.[1] This breakthrough facilitated more comprehensive and standardized studies into its properties.[1]
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1990s: Research in this decade unveiled the dual role of NCT, not only as a microbicidal agent but also as an immunomodulator. Studies revealed that NCT could down-regulate the production of pro-inflammatory cytokines and other inflammatory mediators.[1][2]
Synthesis and Characterization of N-Chlorotaurine
The availability of a stable, pure form of NCT was crucial for its scientific exploration.
Experimental Protocol: Synthesis of N-Chlorotaurine Sodium Salt
The synthesis of the crystalline sodium salt of N-Chlorotaurine is typically achieved through the reaction of taurine (B1682933) with chloramine-T trihydrate.
Materials:
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Taurine
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Chloramine-T trihydrate
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Ethyl alcohol
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Milli-Q water
Procedure:
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Prepare an aqueous solution of taurine.
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Slowly add an equimolar amount of chloramine-T trihydrate to the taurine solution with constant stirring. The reaction involves the transfer of a chlorine atom from chloramine-T to the amino group of taurine.
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The reaction mixture is then concentrated, often by rotary evaporation, to induce crystallization of the N-Chlorotaurine sodium salt.
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The resulting crystals are washed with a solvent in which the product is sparingly soluble, such as ethyl alcohol, to remove unreacted starting materials and byproducts.
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The purified crystals are then dried under vacuum.
Storage:
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The crystalline sodium salt of NCT should be stored at low temperatures (-20°C) to ensure long-term stability.[3]
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Aqueous solutions of NCT are stable for up to one year when stored at 2-4°C and protected from light.[3]
Characterization Methods:
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Spectrophotometry: The identity and purity of NCT can be verified by UV-visible spectroscopy, which typically shows an absorption peak around 252 nm.[3]
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Infrared Spectrometry: IR spectroscopy is used to confirm the presence of specific functional groups and the overall structure of the molecule.[3]
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Mass Spectrometry: This technique is employed to determine the molecular weight and confirm the elemental composition of the synthesized NCT.[3]
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Iodometric Titration: The content of active chlorine in the synthesized NCT is quantified using iodometric titration, which is a standard method for determining the concentration of oxidizing agents.[3]
Antimicrobial Activity of N-Chlorotaurine
NCT exhibits a broad spectrum of microbicidal activity against bacteria, fungi, viruses, and protozoa.[1][4]
Experimental Protocol: Quantitative Killing Assay (Bacteria)
This protocol is a standard method to determine the bactericidal activity of NCT over time.
Materials:
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Bacterial suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at a known concentration (CFU/ml).
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N-Chlorotaurine solution (e.g., 1% or 55 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.1).
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Inactivation solution (e.g., 1% methionine and 1% histidine in distilled water).
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Culture medium (e.g., Mueller-Hinton agar (B569324) plates).
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Sterile saline or phosphate-buffered saline (PBS).
Procedure:
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Pre-warm the NCT solution and bacterial suspension to the desired experimental temperature (e.g., 37°C).
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Add a small volume of the bacterial suspension to the NCT solution to achieve a final bacterial concentration of approximately 5 x 10^6 to 1 x 10^7 CFU/ml. Vortex the mixture immediately.
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At specific time intervals (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the test suspension.
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Immediately mix the aliquot with the inactivation solution to neutralize the activity of NCT.
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Perform serial dilutions of the inactivated suspension in sterile saline or PBS.
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Plate the dilutions onto agar plates in duplicate.
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Incubate the plates at 37°C for 24-48 hours.
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Count the number of colonies on the plates to determine the number of viable bacteria (CFU/ml) at each time point.
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A control experiment using the buffer without NCT should be run in parallel.
Quantitative Data on Antimicrobial Activity
The following tables summarize the bactericidal and virucidal activity of N-Chlorotaurine from various studies.
Table 1: Bactericidal Activity of N-Chlorotaurine against Planktonic Bacteria
| Microorganism | NCT Concentration | Incubation Time | Log10 Reduction in CFU | Reference |
| Staphylococcus aureus (MRSA) | 1% (55 mM) | 15 min | >2 | [5] |
| Staphylococcus aureus (MRSA) | 1% (55 mM) | 30 min | Complete killing | [5] |
| Escherichia coli (3MRGN/4MRGN) | 1% (55 mM) | 15 min | >2 | [5] |
| Escherichia coli (3MRGN/4MRGN) | 1% (55 mM) | 30 min | Complete killing | [5] |
| Pseudomonas aeruginosa | 1% (55 mM) | 15 min | >2 | [5] |
| Pseudomonas aeruginosa | 1% (55 mM) | 30 min | Complete killing | [5] |
| Streptococcus sanguinis | 1% (55 mM) | 10-20 min | Complete killing | [6] |
| Rothia aeria | 1% (55 mM) | 10-20 min | Complete killing | [6] |
Table 2: Virucidal Activity of N-Chlorotaurine
| Virus | NCT Concentration | Incubation Time | Log10 Reduction | Reference |
| SARS-CoV-2 | 1% | 15 min | 1 | [4] |
| SARS-CoV-2 (with peptone) | 1% | 1-10 min | 1-2 | [4] |
| Influenza A (H3N2) | 1% | a few min | 3 | [4] |
| Influenza A (H1N1pdm) | 1% | a few min | 5 | [4] |
| Respiratory Syncytial Virus (RSV) | 1% | a few min | 4 | [4] |
Mechanism of Action
The biological effects of N-Chlorotaurine are multifaceted, encompassing direct antimicrobial actions and modulation of host inflammatory pathways.
Antimicrobial Mechanism
The primary antimicrobial mechanism of NCT involves the transfer of its active chlorine atom to microbial targets.
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Oxidation of Sulfhydryl Groups: NCT readily oxidizes sulfhydryl groups (-SH) in amino acids such as cysteine, which are critical components of many enzymes and structural proteins. This leads to the disruption of essential metabolic pathways and cellular structures.
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Chlorination of Amino Groups: NCT can also chlorinate amino groups on microbial surfaces, leading to a "chlorine cover" that can impair virulence and contribute to a post-antibiotic effect.[1][7]
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Transchlorination: In the presence of ammonium (B1175870) (which is ubiquitous in biological systems), NCT can transfer its active chlorine to form monochloramine (NH2Cl). Monochloramine is a smaller, more lipophilic molecule that can more easily penetrate microbial cell walls, thereby enhancing the overall microbicidal activity.[3][8]
Anti-inflammatory and Immunomodulatory Mechanisms
NCT has been shown to exert significant anti-inflammatory effects through its interaction with key signaling pathways.
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Inhibition of NF-κB Signaling: One of the primary anti-inflammatory mechanisms of NCT is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. NCT is thought to inhibit NF-κB activation by oxidizing IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]
References
- 1. Endogenous metabolite N-chlorotaurine attenuates antiviral responses by facilitating IRF3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. NCT and other chemicals [bio-protocol.org]
- 4. scienceopen.com [scienceopen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Activity of N-Chlorotaurine against Periodontal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-chlorotaurine, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
